dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. The initial step often includes the preparation of the triazole ring, followed by the introduction of the dimethylphenylamino group and the oxoethyl group. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. .
Scientific Research Applications
Dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of tyrosine-protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can be compared to other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole compound with broad applications in medicinal chemistry.
4,5-Dimethyl-1,2,3-triazole: Similar in structure but lacks the dimethylphenylamino and oxoethyl groups, resulting in different chemical properties and applications.
1-(2,4-Dimethylphenyl)ethanone: Shares the dimethylphenyl group but differs in the rest of the structure, leading to distinct reactivity and uses .
This compound’s unique combination of functional groups and triazole ring structure makes it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
dimethyl 1-[2-(3,4-dimethylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H18N4O5/c1-9-5-6-11(7-10(9)2)17-12(21)8-20-14(16(23)25-4)13(18-19-20)15(22)24-3/h5-7H,8H2,1-4H3,(H,17,21) |
InChI Key |
ZIJXWLSSKFEFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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